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Compound of Interest

3-(Dimethylamino)-1-
Compound Name:
phenylpropan-1-ol

Cat. No.: B146689

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of
various pharmaceutical compounds. This document compiles expected and reported
spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents
a logical workflow for the spectroscopic analysis of this and similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Dimethylamino)-1-phenylpropan-1-ol
is presented in Table 1.

Table 1: Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol
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Property Value Source
CAS Number 5554-64-3 [1]12]
Molecular Formula C11H17NO [1][2]
Molecular Weight 179.26 g/mol [11[3114]
Melting Point 47-48°C [3]
Boiling Point 284.4°C [3]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 3-(Dimethylamino)-1-phenylpropan-1-ol. While a
complete set of experimentally verified spectra from a single source is not readily available in
the public domain, the data presented here is a consolidation of predicted values and data from
closely related compounds, providing a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
expected chemical shifts for the *H and 3C nuclei of 3-(Dimethylamino)-1-phenylpropan-1-ol
are summarized below.

Table 2: Predicted 'H NMR Spectroscopic Data for 3-(Dimethylamino)-1-phenylpropan-1-ol
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)

~4.70 - 4.90 Triplet or dd 1H CH-OH
~2.30 - 2.50 Multiplet 2H CH2-N
~2.20 Singlet 6H N(CHs)2
~1.80 - 2.00 Multiplet 2H CH-CHz2-CH:z
Variable Broad Singlet 1H OH

Table 3: Predicted 13C NMR Spectroscopic Data for 3-(Dimethylamino)-1-phenylpropan-1-ol

Chemical Shift (8) ppm Assighment

~144 Aromatic C (quaternary)
~128 Aromatic CH

~127 Aromatic CH

~126 Aromatic CH

~74 CH-OH

~58 CH2-N

~45 N(CHs)2

~36 CH-CH2-CHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
characteristic absorption bands for 3-(Dimethylamino)-1-phenylpropan-1-ol are listed in
Table 4.
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Table 4: Expected IR Absorption Bands for 3-(Dimethylamino)-1-phenylpropan-1-ol

Frequency (cm™?)

Intensity

Functional Group

3400 - 3200 Strong, Broad O-H stretch (alcohol)
3100 - 3000 Medium C-H stretch (aromatic)
3000 - 2850 Medium C-H stretch (aliphatic)
1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)
C-N stretch (amine) and C-O
1260 - 1000 Strong
stretch (alcohol)
C-H out-of-plane bend
760, 700 Strong

(monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-(Dimethylamino)-1-phenylpropan-1-ol, the molecular ion peak (M)

would be observed at m/z 179. The protonated molecule [M+H]* is often observed in

techniques like electrospray ionization (ESI).

Table 5: Expected Mass Spectrometry Data for 3-(Dimethylamino)-1-phenylpropan-1-ol

m/z Interpretation

179 Molecular lon (M)

180 [M+H]*

162 [M-OH]*

107 [CeHsCHOH]*

77 [CeHs]*

- [CH2=N(CHs)2]* (Major fragment from alpha-
cleavage)
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Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 3-

(Dimethylamino)-1-phenylpropan-1-ol.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 3-(Dimethylamino)-1-
phenylpropan-1-ol in 0.5-0.7 mL of deuterated chloroform (CDCIs) or deuterated methanol
(CDsOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Acquire the spectrum with a spectral width of approximately 12 ppm.
o Use a pulse angle of 30-45 degrees.

o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

13C NMR Acquisition:

o Acquire the spectrum with a spectral width of approximately 220 ppm.

o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

o A larger number of scans will be required (e.g., 1024 or more) due to the low natural
abundance of 3C.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and integration of the signals.
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IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared
between two salt plates (e.g., NaCl or KBr).

o ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total
Reflectance (ATR) accessory.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the pure KBr
pellet/salt plates.

o Record the sample spectrum over a range of 4000 to 400 cm~1.
o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

» Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electron lonization (EIl) or Electrospray lonization (ESI).

» Data Acquisition (ESI-MS):

o Infuse the sample solution into the ESI source at a constant flow rate.
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o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to maximize the signal of the protonated molecule [M+H]*.

o Acquire the spectrum over a mass range that includes the expected molecular ion (e.g.,
m/z 50-500).

o Data Acquisition (EI-MS):

o Introduce the sample into the ion source (often via a direct insertion probe or a gas
chromatograph).

o Use a standard electron energy of 70 eV.
o Acquire the spectrum over a similar mass range.

o Data Processing: The instrument software will generate the mass spectrum, showing the
relative abundance of ions at different mass-to-charge ratios.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthetic compound like 3-(Dimethylamino)-1-phenylpropan-1-ol.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem [benchchem.com]

4. 3-Dimethylamino-1-phenyl-1-propanol | 5554-64-3 | FAA55464 [biosynth.com]

To cite this document: BenchChem. [Spectroscopic Profile of 3-(Dimethylamino)-1-
phenylpropan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146689#spectroscopic-data-nmr-ir-ms-of-3-
dimethylamino-1-phenylpropan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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